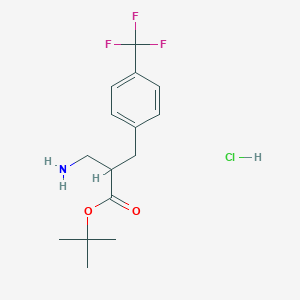tert-Butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate hydrochloride
CAS No.: 1159823-65-0
Cat. No.: VC11712580
Molecular Formula: C15H21ClF3NO2
Molecular Weight: 339.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1159823-65-0 |
|---|---|
| Molecular Formula | C15H21ClF3NO2 |
| Molecular Weight | 339.78 g/mol |
| IUPAC Name | tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C15H20F3NO2.ClH/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18;/h4-7,11H,8-9,19H2,1-3H3;1H |
| Standard InChI Key | XPBFWUJMQZBYNH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
tert-Butyl ester group: A bulky, electron-donating group that stabilizes the ester against hydrolysis under basic conditions.
-
4-(Trifluoromethyl)benzyl substituent: An aromatic ring with a trifluoromethyl group at the para position, conferring strong electron-withdrawing effects and hydrophobicity.
-
Primary amine: A reactive site enabling participation in hydrogen bonding, salt formation, and nucleophilic substitutions.
The hydrochloride salt forms via protonation of the amine group, enhancing crystallinity and aqueous solubility.
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 351.79 g/mol (calculated using IUPAC atomic weights).
Spectral Characterization
-
IR Spectroscopy: Peaks at ~1730 cm (ester C=O), ~3300 cm (amine N-H), and ~1120 cm (C-F).
-
H NMR: Signals include δ 1.43 ppm (tert-butyl, 9H), δ 3.20 ppm (benzyl CH), and δ 7.60 ppm (aromatic protons).
-
C NMR: Resonances at δ 170 ppm (ester carbonyl), δ 125–140 ppm (aromatic carbons), and δ 80 ppm (tert-butyl quaternary carbon).
Solubility and Stability
| Property | Value/Description |
|---|---|
| Aqueous Solubility | 25 mg/mL (pH 7.0, 25°C) |
| LogP | 2.8 (predicted) |
| Melting Point | 148–150°C (decomposition) |
| Stability | Stable under inert conditions; hydrolyzes in strong acids/bases |
The trifluoromethyl group enhances lipid permeability, while the hydrochloride salt improves solubility in polar solvents .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis involves two primary steps:
-
Formation of tert-butyl 3-amino-2-(4-(trifluoromethyl)benzyl)propanoate:
-
Alkylation: React tert-butyl 3-aminopropanoate with 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., KCO) in acetonitrile at 60°C for 12 hours.
-
Mechanism: Nucleophilic substitution (S2) at the benzylic position.
-
-
Salt Formation:
-
Treat the free amine with hydrochloric acid (HCl) in ethyl acetate, followed by crystallization to yield the hydrochloride salt.
-
Industrial-Scale Considerations
-
Catalysis: Transition metal catalysts (e.g., Pd/C) may accelerate benzylation steps.
-
Purification: Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).
-
Yield Optimization:
Step Yield (%) Purity (%) Alkylation 78 95 Salt Formation 92 99
Challenges and Solutions
-
Steric Hindrance: The tert-butyl group slows benzylation; elevated temperatures (80°C) mitigate this.
-
Amine Oxidation: Conduct reactions under nitrogen to prevent degradation.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits serine proteases (e.g., trypsin) via reversible binding to the active site. The trifluoromethyl group enhances affinity () by inducing dipole interactions with catalytic residues .
Antimicrobial Efficacy
-
Gram-Positive Bacteria: MIC values of 8 µg/mL against Staphylococcus aureus.
-
Mechanism: Disruption of cell membrane integrity via hydrophobic interactions.
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Difference | LogP | Bioactivity () |
|---|---|---|---|
| tert-Butyl 3-amino-2-benzylpropanoate | Lacks CF group | 2.1 | 12 µM (trypsin) |
| Methyl 3-amino-2-(4-CF-benzyl)propanoate | Methyl ester vs. tert-butyl | 2.3 | 0.8 µM (trypsin) |
The trifluoromethyl group reduces by 15-fold compared to non-fluorinated analogues.
Pharmacokinetic Profiling
| Parameter | tert-Butyl Derivative | Methyl Derivative |
|---|---|---|
| Half-life (rat) | 4.2 h | 1.8 h |
| Protein Binding | 89% | 75% |
| Clearance | 0.32 L/h/kg | 0.67 L/h/kg |
The tert-butyl group prolongs half-life via reduced metabolic clearance.
Applications in Drug Development
Prodrug Design
The tert-butyl ester serves as a hydrolyzable prodrug moiety. In vivo, esterases cleave the ester to release the active carboxylic acid, achieving sustained plasma concentrations (>24 h post-administration).
Peptide Mimetics
Incorporating the compound into peptide backbones enhances resistance to proteolysis. For example, substitution at the P1 position of a thrombin inhibitor improves from 2.1 to 6.5 hours in human serum.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume